molecular formula C24H24N4OS B2935534 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226436-90-3

2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2935534
CAS No.: 1226436-90-3
M. Wt: 416.54
InChI Key: OCPSQZDYNHXNCQ-UHFFFAOYSA-N
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Description

2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. At position 2, it bears a 3-methyl-4-(3-methylphenyl)piperazine moiety, while position 7 is substituted with a phenyl group.

Properties

CAS No.

1226436-90-3

Molecular Formula

C24H24N4OS

Molecular Weight

416.54

IUPAC Name

2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C24H24N4OS/c1-16-7-6-10-19(13-16)28-12-11-27(14-17(28)2)24-25-21-20(18-8-4-3-5-9-18)15-30-22(21)23(29)26-24/h3-10,13,15,17H,11-12,14H2,1-2H3,(H,25,26,29)

InChI Key

OCPSQZDYNHXNCQ-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a derivative of thienopyrimidine and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C22H25N5OS
  • Molecular Weight : 397.54 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antitumor Activity : Similar compounds in the thienopyrimidine class have shown efficacy against cancer cell lines by inhibiting specific kinases involved in tumor progression.
  • Antidepressant Effects : The piperazine moiety is known for its psychoactive properties, suggesting potential use in treating mood disorders.
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may reduce inflammation by modulating cytokine production.

Biological Activity Data

A summary of the biological activities observed in studies involving this compound is presented in the table below:

Activity TypeObservationsReference
AntitumorInhibition of cell proliferation in cancer cell lines
AntidepressantBehavioral changes in animal models
Anti-inflammatoryReduction in edema in carrageenan-induced models

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Antitumor Studies : A study evaluated the compound's effect on human breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Behavioral Studies : In a rodent model for depression, administration of the compound led to increased locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant effects.
  • Anti-inflammatory Studies : The compound was tested using a carrageenan-induced paw edema model, where it demonstrated a dose-dependent reduction in inflammation compared to control groups.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Position 2) Substituents (Position 7) Molecular Weight (g/mol) Key References
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (Target) 3-methyl-4-(3-methylphenyl)piperazine Phenyl 436.957*
7-(4-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one 4-(3-methylphenyl)piperazine 4-chlorophenyl 436.957
2-tert-butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one tert-butylamino + pyrimidinyl 400.1914
7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one 4-phenylpiperazine Phenyl 388.49
7-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one 4-(3-chlorophenyl)piperazine 2-chlorophenyl 457.35*

Notes:

  • The target compound shares a phenyl group at position 7 with , but its piperazine substituent (3-methylphenyl) enhances lipophilicity compared to the 4-phenylpiperazine in .
Physical and Chemical Properties

Comparative physical properties of select analogs:

Compound Name Melting Point (°C) Yield (%) Synthetic Method
Target Compound Likely Pd-catalyzed cross-coupling
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one 148–150 48 Methylation with methyl iodide
2-tert-butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one 289–291 19 Condensation + flash chromatography
7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one Alkylation with propyl groups

Key Observations :

  • Piperazine-containing analogs (e.g., ) generally exhibit higher melting points (>250°C), suggesting strong intermolecular interactions.
  • Yields for piperazine-substituted derivatives are moderate (19–48%), influenced by steric hindrance during substitution .

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